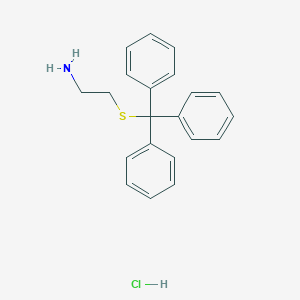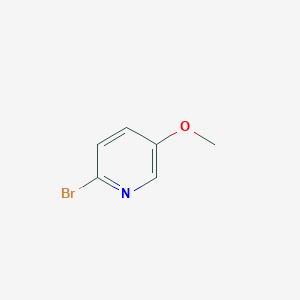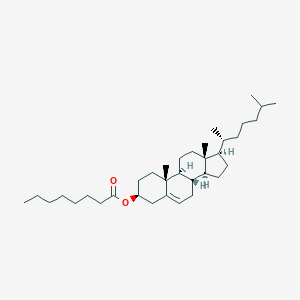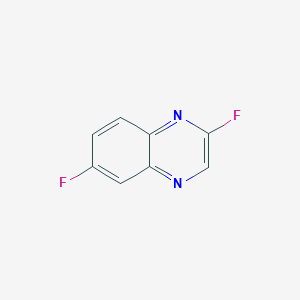
2,6-Difluoroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Difluoroquinoxaline is a heterocyclic compound that has gained significant attention in the field of scientific research. It is a derivative of quinoxaline, which is a bicyclic aromatic compound. The unique properties of 2,6-difluoroquinoxaline have made it a popular compound for various applications, including medicinal chemistry, materials science, and organic synthesis.
Wirkmechanismus
The mechanism of action of 2,6-difluoroquinoxaline varies depending on the application. In medicinal chemistry, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell proliferation and viral replication. In materials science, it exhibits unique electronic and optical properties due to its conjugated structure. In organic synthesis, it serves as a versatile building block for the formation of various heterocyclic compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2,6-difluoroquinoxaline have been studied extensively in vitro and in vivo. In medicinal chemistry, it has been shown to induce apoptosis in cancer cells and inhibit the growth of various microorganisms. In materials science, it exhibits strong fluorescence and charge transport properties. In organic synthesis, it serves as a useful intermediate for the formation of various heterocyclic compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,6-difluoroquinoxaline in lab experiments include its high yield and purity, versatility, and unique properties. However, its limitations include its toxicity, instability, and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 2,6-difluoroquinoxaline. In medicinal chemistry, further research is needed to explore its potential as a cancer therapeutic agent and antiviral drug. In materials science, its use as a building block for the synthesis of organic semiconductors and fluorescent dyes can be further optimized. In organic synthesis, its use as an intermediate for the formation of various heterocyclic compounds can be further explored.
Conclusion:
2,6-Difluoroquinoxaline is a versatile and unique compound that has gained significant attention in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential in various applications and to address its limitations.
Synthesemethoden
The synthesis of 2,6-difluoroquinoxaline can be achieved via several methods. One of the most common methods is the reaction between 2,3-difluoroaniline and glyoxal in the presence of a catalyst. Another method involves the reaction between 2,3-difluoroaniline and 1,2-dicarbonyl compounds. The yield and purity of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
2,6-Difluoroquinoxaline has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been shown to have anticancer, antimicrobial, and antiviral properties. In materials science, it has been used as a building block for the synthesis of organic semiconductors and fluorescent dyes. In organic synthesis, it has been used as a versatile intermediate for the synthesis of various heterocyclic compounds.
Eigenschaften
CAS-Nummer |
112080-06-5 |
|---|---|
Produktname |
2,6-Difluoroquinoxaline |
Molekularformel |
C8H4F2N2 |
Molekulargewicht |
166.13 g/mol |
IUPAC-Name |
2,6-difluoroquinoxaline |
InChI |
InChI=1S/C8H4F2N2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H |
InChI-Schlüssel |
ROETUDGVWCNDQC-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC(=CN=C2C=C1F)F |
Kanonische SMILES |
C1=CC2=NC(=CN=C2C=C1F)F |
Synonyme |
Quinoxaline, 2,6-difluoro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



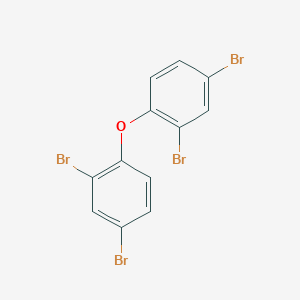
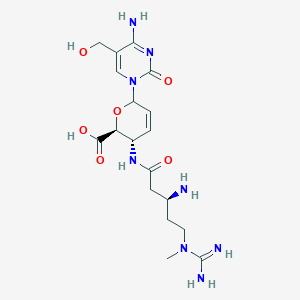
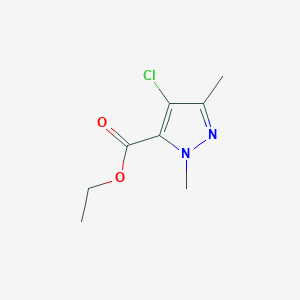
![6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol](/img/structure/B47561.png)
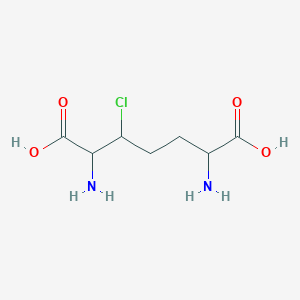
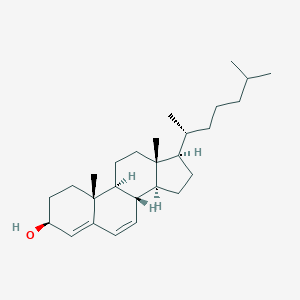
![[2-(Dodecyloxy)ethoxy]acetaldehyde](/img/structure/B47565.png)
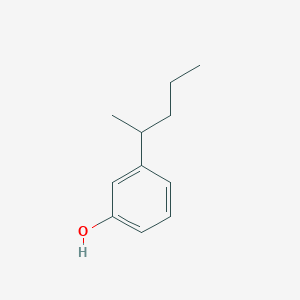
![5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B47571.png)
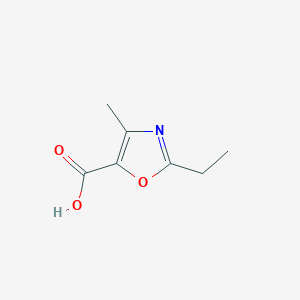
![2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid](/img/structure/B47576.png)
